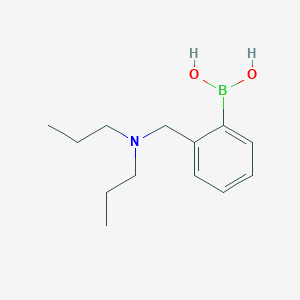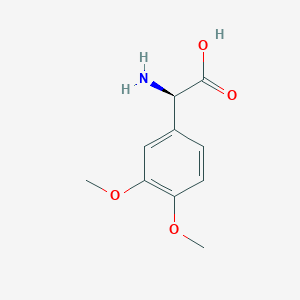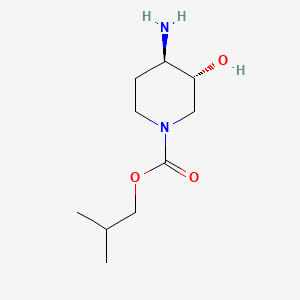
2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl-(3R,4R)-4-Amino-3-hydroxypiperidin-1-carboxylat ist eine chemische Verbindung mit einer einzigartigen Struktur, die einen Piperidinring enthält, der mit einer Amino- und einer Hydroxylgruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methylpropyl-(3R,4R)-4-Amino-3-hydroxypiperidin-1-carboxylat umfasst typischerweise die folgenden Schritte:
Bildung des Piperidinrings: Der Piperidinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert werden.
Einführung von funktionellen Gruppen: Die Amino- und Hydroxylgruppen werden durch selektive Funktionalisierungsreaktionen eingeführt. Dies kann die Verwendung von Schutzgruppen beinhalten, um selektive Reaktionen an gewünschten Positionen zu gewährleisten.
Endgültige Kupplung: Der letzte Schritt umfasst die Kupplung des Piperidinderivats mit der 2-Methylpropylgruppe unter geeigneten Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung effizienter Katalysatoren, optimierte Reaktionsbedingungen und Reinigungsverfahren wie Kristallisation oder Chromatographie.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure selective reactions at desired positions.
Final Coupling: The final step involves coupling the piperidine derivative with 2-methylpropyl group under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Methylpropyl-(3R,4R)-4-Amino-3-hydroxypiperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Aminogruppe kann zu einem Amin reduziert werden.
Substitution: Sowohl die Amino- als auch die Hydroxylgruppe können an Substitutionsreaktionen mit geeigneten Elektrophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie PCC (Pyridiniumchlorchromat) oder KMnO4 (Kaliumpermanganat) können verwendet werden.
Reduktion: Reagenzien wie LiAlH4 (Lithiumaluminiumhydrid) oder NaBH4 (Natriumborhydrid) werden üblicherweise verwendet.
Substitution: Die Bedingungen können die Verwendung von starken Basen oder Säuren umfassen, um die Substitutionsreaktionen zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppe ein Keton ergeben, während die Reduktion der Aminogruppe ein Amin ergeben kann.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl-(3R,4R)-4-Amino-3-hydroxypiperidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet.
Biologie: Es kann aufgrund seiner Wechselwirkung mit bestimmten Enzymen oder Rezeptoren bei der Untersuchung biologischer Pfade und Mechanismen verwendet werden.
Industrie: Es wird bei der Synthese von Spezialchemikalien und Zwischenprodukten für verschiedene industrielle Anwendungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Methylpropyl-(3R,4R)-4-Amino-3-hydroxypiperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Diese Wechselwirkung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of 2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(3R,4R)-4-(2-Methylpropyl)pyrrolidin-3-carbonsäure: Ähnliche Struktur, jedoch fehlen die Amino- und Hydroxylgruppen.
(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisochinolin-3-carboxamid: Ähnliche Piperidinstruktur mit zusätzlichen funktionellen Gruppen.
Einzigartigkeit
2-Methylpropyl-(3R,4R)-4-Amino-3-hydroxypiperidin-1-carboxylat ist aufgrund seines spezifischen Substitutionsschemas am Piperidinring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C10H20N2O3 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
2-methylpropyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-7(2)6-15-10(14)12-4-3-8(11)9(13)5-12/h7-9,13H,3-6,11H2,1-2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
XZRKIKXGPFYSGA-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)COC(=O)N1CC[C@H]([C@@H](C1)O)N |
Kanonische SMILES |
CC(C)COC(=O)N1CCC(C(C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)
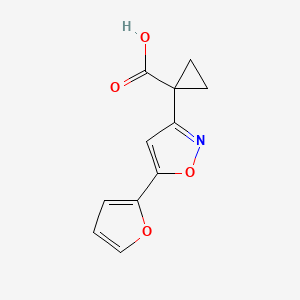
![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)

![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)
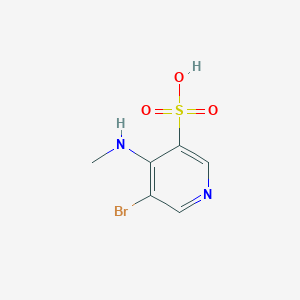
![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)
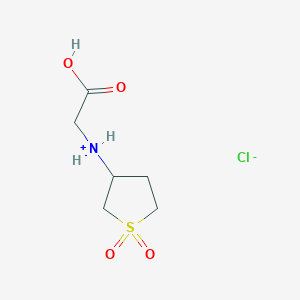

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)
